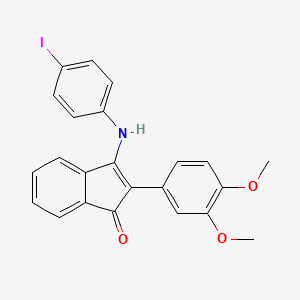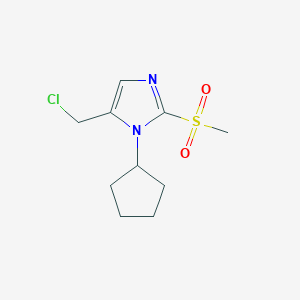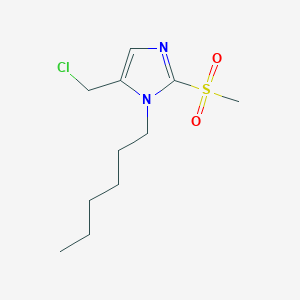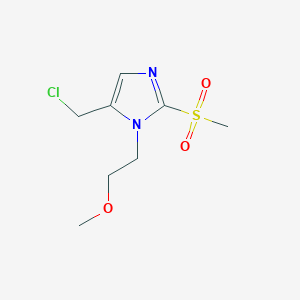![molecular formula C11H19ClN2O3S B6339882 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole CAS No. 1221342-75-1](/img/structure/B6339882.png)
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole, also known as CMMPI, is a synthetic organic compound that is widely used in scientific research due to its unique properties. CMMPI is an imidazole-based compound with a chloromethyl group attached to the 2-methanesulfonyl group. The compound has a variety of applications in scientific research, including synthesis methods, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole is not fully understood. However, it is believed that the compound exerts its effects by forming a complex with metal ions, such as iron, copper, and zinc. This complex is thought to bind to proteins, DNA, and other cellular components, which can lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has been studied for its biochemical and physiological effects. The compound has been shown to inhibit the enzymes cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and pain. In addition, 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in DNA synthesis. The compound has also been shown to inhibit the enzyme thymidylate synthase, which is involved in DNA replication.
实验室实验的优点和局限性
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has several advantages for use in lab experiments. The compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, the compound is soluble in water and organic solvents, making it easy to work with in the laboratory. The compound also has a low toxicity, making it safe to use in experiments.
However, there are some limitations to using 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole in lab experiments. The compound is not very soluble in some organic solvents, such as ether and chloroform. In addition, the compound is not very stable in the presence of strong acids or bases. Finally, the compound can be toxic if ingested in large amounts.
未来方向
There are several potential future directions for the use of 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole in scientific research. The compound could be used to synthesize new compounds with improved properties, such as increased solubility or increased stability. In addition, the compound could be used to develop new drugs or drug delivery systems. Finally, the compound could be used to study the mechanism of action of various proteins, enzymes, and other cellular components.
合成方法
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole can be synthesized through a two-step reaction process. The first step involves reacting a 1-chloro-3-methyl-2-methanesulfonyl-1H-imidazole with 1-chloro-2-methyl-3-methanesulfonyl-1H-imidazole in an aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The second step involves reacting the resulting product with a propane-2-yloxypropyl chloride in an aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide.
科学研究应用
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole is widely used in scientific research due to its unique properties. The compound has been used in the synthesis of various biologically active compounds, such as benzimidazole derivatives and pyrrolidine derivatives. 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has also been used as a building block in the synthesis of heterocyclic compounds, such as oxazinones, thiazoles, and thiadiazoles. In addition, the compound has been used in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters.
属性
IUPAC Name |
5-(chloromethyl)-2-methylsulfonyl-1-(3-propan-2-yloxypropyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-9(2)17-6-4-5-14-10(7-12)8-13-11(14)18(3,15)16/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOHTMXCXHUOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

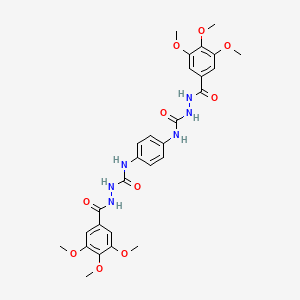
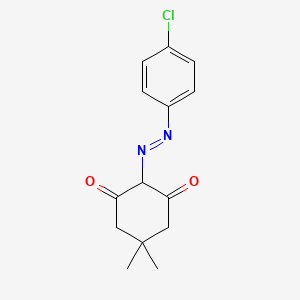
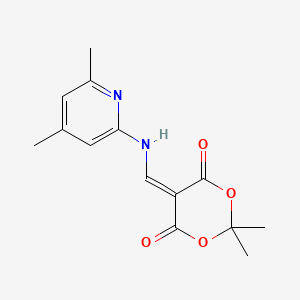
![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)
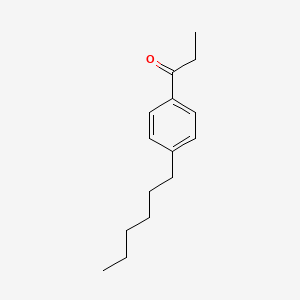
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
